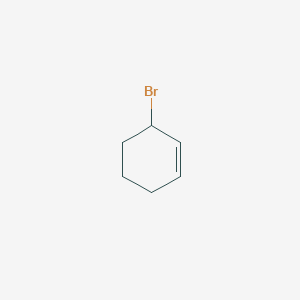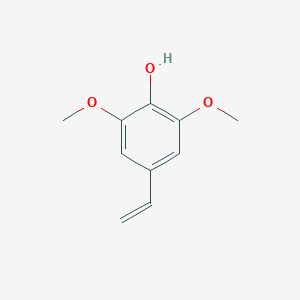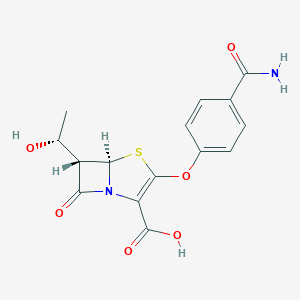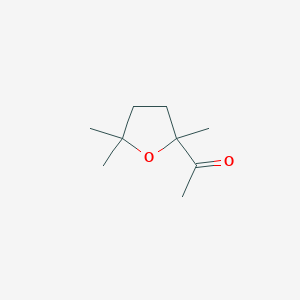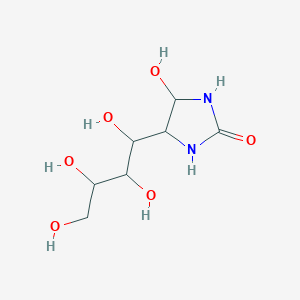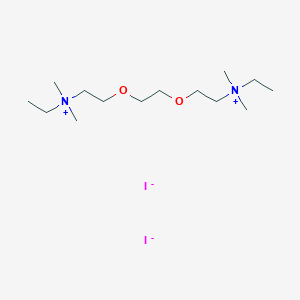
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide, also known as AOB, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium compound that is used as a surfactant and disinfectant. AOB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for research in many different fields.
Wirkmechanismus
The mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is not fully understood, but it is believed to work by disrupting the cell membranes of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is a cationic surfactant, meaning that it has a positive charge and is attracted to negatively charged surfaces. This allows it to bind to the cell membranes of microorganisms, disrupting their structure and causing them to die.
Biochemische Und Physiologische Effekte
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its broad-spectrum antimicrobial activity. This makes it a valuable tool for researchers studying the effects of microorganisms on various systems. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide is relatively easy to synthesize and is widely available.
One limitation of using Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in laboratory experiments is its potential toxicity. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been shown to be toxic to some cell types at high concentrations, and care must be taken to ensure that it is used safely. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide may interfere with the activity of some enzymes, which could affect the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. One area of interest is the development of new Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide-based disinfectants and antiseptics. Additionally, researchers are exploring the use of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide in the treatment of bacterial infections and as a potential therapeutic agent for a variety of conditions. Finally, there is ongoing research into the mechanism of action of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide and its potential effects on human health.
Synthesemethoden
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide can be synthesized by reacting ethylenediamine with ethylene oxide and then reacting the resulting compound with dimethyl sulfate. The product is then treated with iodine to produce Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide. This synthesis method has been well-established and is widely used in the production of Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been used in a variety of scientific research applications. It is commonly used as a disinfectant in laboratory settings due to its ability to kill a wide range of microorganisms. Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has also been used as a surfactant in the production of nanoparticles and other materials. Additionally, Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide has been studied for its potential use in the treatment of bacterial infections and as an antiseptic in wound care.
Eigenschaften
CAS-Nummer |
109495-27-4 |
|---|---|
Produktname |
Ammonium, (ethylenebis(oxyethylene))bis(ethyldimethyl-, diiodide |
Molekularformel |
C14H34I2N2O2 |
Molekulargewicht |
516.24 g/mol |
IUPAC-Name |
ethyl-[2-[2-[2-[ethyl(dimethyl)azaniumyl]ethoxy]ethoxy]ethyl]-dimethylazanium;diiodide |
InChI |
InChI=1S/C14H34N2O2.2HI/c1-7-15(3,4)9-11-17-13-14-18-12-10-16(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
FOLBUQAPWBHXGE-UHFFFAOYSA-L |
SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
Kanonische SMILES |
CC[N+](C)(C)CCOCCOCC[N+](C)(C)CC.[I-].[I-] |
Synonyme |
ethyl-[2-[2-[2-(ethyl-dimethyl-ammonio)ethoxy]ethoxy]ethyl]-dimethyl-azanium diiodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



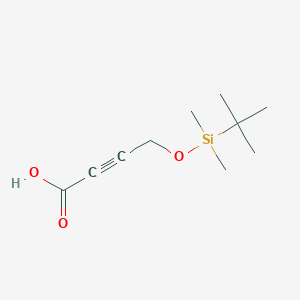
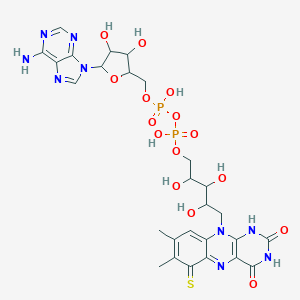
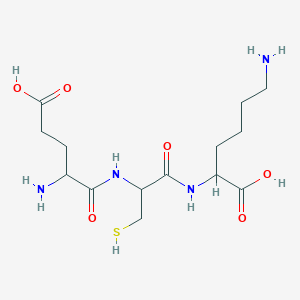
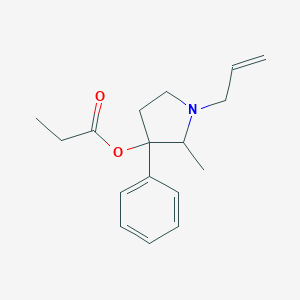
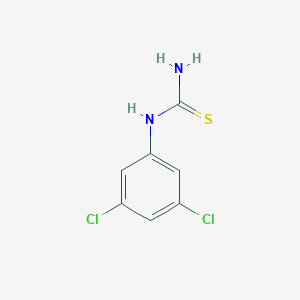
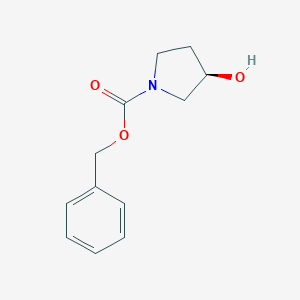
![(2R)-2-(3-fluorophenyl)-3-[2-[(2R)-2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B24778.png)
